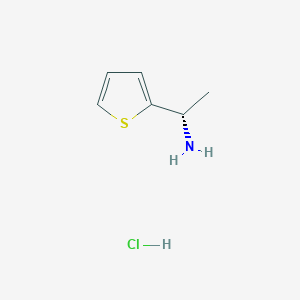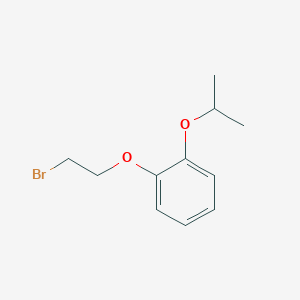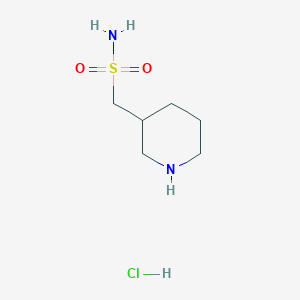
哌啶-3-基甲磺酰胺盐酸盐
描述
“Piperidin-3-ylmethanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1349702-26-6 . It has a molecular weight of 214.72 and is typically in the form of a powder .
Synthesis Analysis
Piperidine derivatives are synthesized through various methods. One efficient method involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature .Molecular Structure Analysis
The IUPAC name for this compound is N-[(3S)-3-piperidinyl]methanesulfonamide hydrochloride . The InChI code is 1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
“Piperidin-3-ylmethanesulfonamide hydrochloride” is a solid substance . It has a molecular weight of 214.72 .科学研究应用
人β(3)-肾上腺素能受体的激动剂
Hu 等人(2001 年)进行的一项研究涉及一系列新型(4-哌啶-1-基)-苯磺酰胺的制备和评估,它们作为 β(3) 受体的有效全激动剂。他们发现这些化合物对 β(1)-和 β(2)-肾上腺素能受体的选择性超过 500 倍,表明它们在靶向特定肾上腺素能反应中的潜力 (Hu 等人,2001 年)。
对番茄植物病原体的抗菌活性
Vinaya 等人(2009 年)合成了一系列 1-二苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物,并测试了它们对番茄植物细菌和真菌病原体的抗菌功效。研究表明,二苯甲基和磺酰胺环上的取代性质影响抗菌活性,一些化合物显示出显着的抗菌活性 (Vinaya 等人,2009 年)。
对肝细胞癌细胞系的抗癌作用
Eldeeb 等人(2022 年)研究了十种磺酰胺衍生的异靛红对肝细胞癌细胞系的细胞毒性作用。他们的研究发现显着的细胞毒性、凋亡抗血管生成和抗侵袭作用,表明这些化合物在管理肝细胞癌中的潜力 (Eldeeb 等人,2022 年)。
通过氧化碳氢键官能化合成哌啶
Brizgys 等人(2012 年)探索了通过烯酰胺的氧化碳氢键官能化合成哌啶结构。该方法可能为哌啶衍生物提供高效且立体选择性的合成途径 (Brizgys 等人,2012 年)。
中枢神经系统疾病的选择性 5-HT7 受体拮抗剂
Canale 等人(2016 年)研究了(芳氧)乙基哌啶的 N-烷基芳基磺酰胺,确定了有效且选择性的 5-HT7 受体拮抗剂。这些发现对中枢神经系统疾病的治疗开发具有意义 (Canale 等人,2016 年)。
安全和危害
The safety information for “Piperidin-3-ylmethanesulfonamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
未来方向
Piperidine derivatives, such as “Piperidin-3-ylmethanesulfonamide hydrochloride”, have a wide variety of biological activities and are vital in the production of drugs . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
Piperidin-3-ylmethanesulfonamide hydrochloride is a derivative of piperidine . Piperidine and its derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structure and functional groups .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific structure and functional groups .
Result of Action
Piperidine derivatives are known to have a wide range of effects depending on their specific structure and functional groups .
生化分析
Biochemical Properties
Piperidin-3-ylmethanesulfonamide hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and kinases, which are crucial for various cellular functions. The nature of these interactions often involves the binding of Piperidin-3-ylmethanesulfonamide hydrochloride to the active sites of these enzymes, leading to inhibition or modulation of their activity . This compound’s ability to inhibit enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
Piperidin-3-ylmethanesulfonamide hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, Piperidin-3-ylmethanesulfonamide hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular processes highlight the compound’s potential in research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of Piperidin-3-ylmethanesulfonamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as kinases and proteases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular signaling and metabolism. Additionally, Piperidin-3-ylmethanesulfonamide hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidin-3-ylmethanesulfonamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Piperidin-3-ylmethanesulfonamide hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular signaling and metabolism . These temporal effects are essential considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of Piperidin-3-ylmethanesulfonamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of target enzymes and pronounced changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve a measurable impact on enzyme activity and cellular signaling . At very high doses, Piperidin-3-ylmethanesulfonamide hydrochloride can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Piperidin-3-ylmethanesulfonamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these enzymes, Piperidin-3-ylmethanesulfonamide hydrochloride can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and biosynthesis . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, Piperidin-3-ylmethanesulfonamide hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to particular cellular compartments . Once inside the cell, Piperidin-3-ylmethanesulfonamide hydrochloride can accumulate in specific organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The transport and distribution of this compound are critical factors that determine its bioavailability and efficacy in cellular assays.
Subcellular Localization
The subcellular localization of Piperidin-3-ylmethanesulfonamide hydrochloride plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Piperidin-3-ylmethanesulfonamide hydrochloride may localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it inhibits cytoplasmic enzymes and affects cellular signaling pathways . The precise subcellular localization of Piperidin-3-ylmethanesulfonamide hydrochloride is a key determinant of its biological activity and therapeutic potential.
属性
IUPAC Name |
piperidin-3-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAVMSZBODUYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269151-76-9 | |
| Record name | 3-Piperidinemethanesulfonamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)

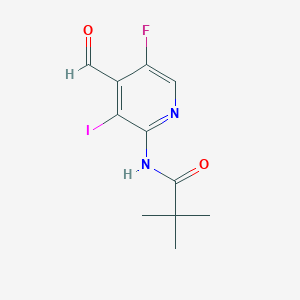
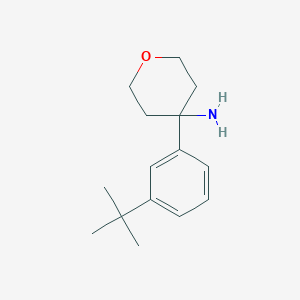
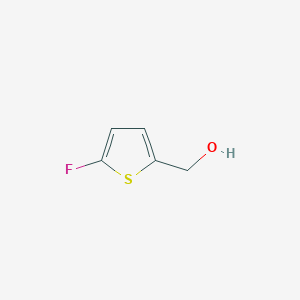
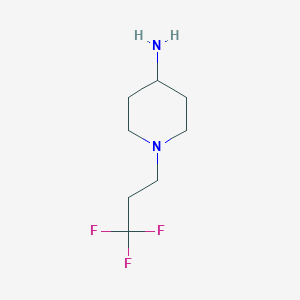
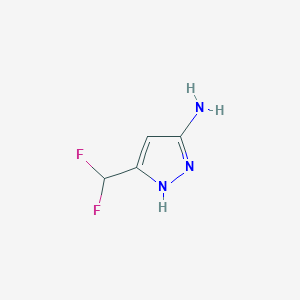
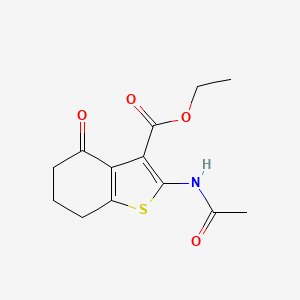
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392856.png)
